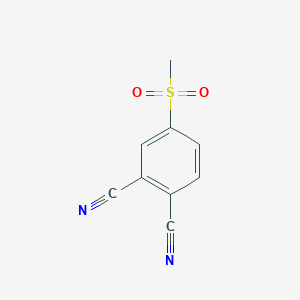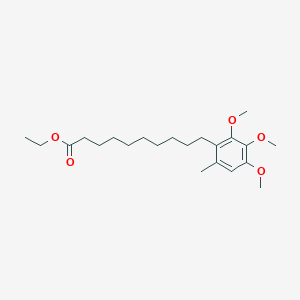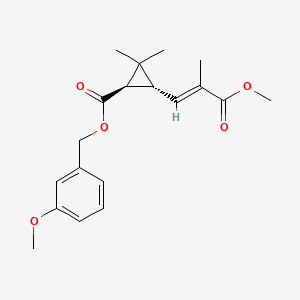![molecular formula C15H14Br2O2 B14290022 3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol CAS No. 116250-73-8](/img/structure/B14290022.png)
3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of bromine atoms at the 3 and 5 positions, a hydroxyphenylmethyl group at the 4 position, and methyl groups at the 2 and 6 positions on the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol typically involves the bromination of a precursor compound. One common method involves the bromination of 2,6-dimethylphenol using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated compound.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Debrominated phenols.
Substitution: Substituted phenols with various functional groups.
Applications De Recherche Scientifique
3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in studies of enzyme inhibition and protein interactions due to its phenolic structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atoms can also participate in halogen bonding, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromo-4-hydroxyphenylpyruvic acid: Similar in structure but with a pyruvic acid group instead of the hydroxyphenylmethyl group.
6,4’-Dihydroxy-3-Methyl-3’,5’-Dibromoflavone: A flavone derivative with similar bromination patterns.
N-(3,5-dibromo-4-hydroxyphenyl)benzamide: Contains a benzamide group instead of the hydroxyphenylmethyl group.
Uniqueness
3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. The combination of bromine atoms, hydroxyphenylmethyl group, and methyl groups makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
116250-73-8 |
|---|---|
Formule moléculaire |
C15H14Br2O2 |
Poids moléculaire |
386.08 g/mol |
Nom IUPAC |
3,5-dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C15H14Br2O2/c1-8-13(16)12(14(17)9(2)15(8)19)7-10-3-5-11(18)6-4-10/h3-6,18-19H,7H2,1-2H3 |
Clé InChI |
FPWUSUSLWMXYJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1Br)CC2=CC=C(C=C2)O)Br)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Naphthalen-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14289941.png)
![4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14289950.png)
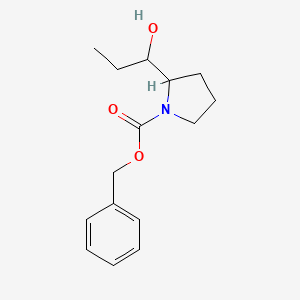
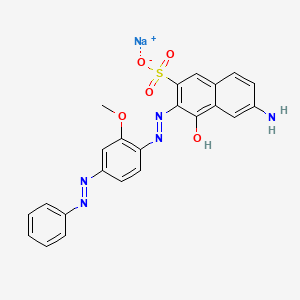


![1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline](/img/structure/B14289987.png)
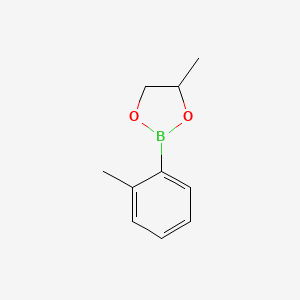

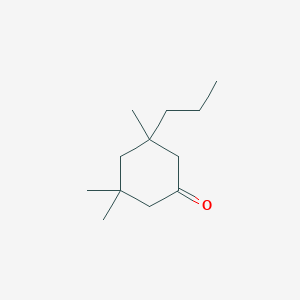
![2-[2-(Dibromomethyl)phenoxy]ethan-1-ol](/img/structure/B14289996.png)
